molecular formula C10H8N2O B6240695 3-isocyanato-6-methyl-1H-indole CAS No. 2649066-98-6

3-isocyanato-6-methyl-1H-indole

Cat. No. B6240695
CAS RN: 2649066-98-6
M. Wt: 172.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isocyanato-6-methyl-1H-indole is an important organic compound that has a wide range of uses in the fields of chemistry, biology, and medicine. It is a heterocyclic aromatic compound with an aromatic ring and a nitrogen atom connected to a carbon atom. It is also known as 3-isocyanatomethyl-1H-indole or simply indole-3-isocyanate. This compound has been extensively studied and is used in a variety of applications. It has been used in the synthesis of drugs, in the synthesis of dyes, in the production of polymers, and in the development of new materials. It also has potential applications in the fields of biochemistry and medicine.

Scientific Research Applications

3-Isocyanato-6-methyl-1H-indole has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, in the synthesis of dyes, in the production of polymers, and in the development of new materials. It has also been used in the development of new catalysts and in the study of chemical and biological processes. It has been used in the study of the structure and function of proteins, in the development of new drugs, and in the study of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of 3-isocyanato-6-methyl-1H-indole is not fully understood. It is believed to interact with proteins and other molecules in the cell, leading to changes in their structure and function. In particular, it is believed to interact with proteins involved in signal transduction pathways and to modulate their activity. It is also believed to interact with enzymes involved in metabolic pathways and to modulate their activity.
Biochemical and Physiological Effects
3-Isocyanato-6-methyl-1H-indole has been shown to have a variety of effects on biochemical and physiological processes in the cell. It has been shown to modulate the activity of enzymes involved in metabolic pathways and to affect the structure and function of proteins involved in signal transduction pathways. It has also been shown to modulate the activity of transcription factors and other molecules involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The use of 3-isocyanato-6-methyl-1H-indole in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. It can also be used in a variety of applications, including the synthesis of drugs, the synthesis of dyes, the production of polymers, and the development of new materials. However, there are also some limitations to its use in lab experiments. It is a toxic compound and should be handled with caution. It can also be difficult to store and can degrade over time.

Future Directions

The potential applications of 3-isocyanato-6-methyl-1H-indole are still being explored. It is being studied for its potential use in the development of new drugs, the synthesis of dyes, and the development of new materials. It is also being studied for its potential use in the development of new catalysts and in the study of chemical and biological processes. Additionally, it is being studied for its potential use in the study of the structure and function of proteins, in the development of new drugs, and in the study of enzyme-catalyzed reactions.

Synthesis Methods

3-Isocyanato-6-methyl-1H-indole can be synthesized in several different ways. The most common method is the reaction of 1-methyl-3-nitro-1H-indole with phosgene in the presence of a base catalyst. This reaction yields 3-isocyanato-6-methyl-1H-indole as the main product. Other methods include the reaction of 1-methyl-3-nitro-1H-indole with isocyanic acid or 1-methyl-3-nitro-1H-indole with cyanogen bromide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-isocyanato-6-methyl-1H-indole involves the reaction of 6-methylindole with phosgene to form 3-isocyanato-6-methyl-1H-indole.", "Starting Materials": [ "6-methylindole", "Phosgene" ], "Reaction": [ "Add 6-methylindole to a reaction flask", "Add phosgene dropwise to the reaction flask while stirring at room temperature", "Heat the reaction mixture to 50-60°C and stir for 2-3 hours", "Cool the reaction mixture to room temperature and filter the precipitated product", "Wash the product with cold water and dry in a vacuum oven" ] }

CAS RN

2649066-98-6

Product Name

3-isocyanato-6-methyl-1H-indole

Molecular Formula

C10H8N2O

Molecular Weight

172.2

Purity

94

Origin of Product

United States

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